![molecular formula C11H22N2O2 B1498760 tert-Butyl (2-methylpiperidin-3-yl)carbamate CAS No. 1150618-42-0](/img/structure/B1498760.png)
tert-Butyl (2-methylpiperidin-3-yl)carbamate
Overview
Description
“tert-Butyl (2-methylpiperidin-3-yl)carbamate” is a chemical compound with the linear formula C11H22N2O2 . It is also known as "tert-butyl N-methyl-N- [ (3R)-piperidin-3-yl]carbamate" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H22N2O2/c1-8-9 (6-5-7-12-8)13-10 (14)15-11 (2,3)4/h8-9,12H,5-7H2,1-4H3, (H,13,14) . This indicates that the compound has a molecular weight of 214.31 .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored at 2-8°C in a dark place under an inert atmosphere .Scientific Research Applications
Interplay of Hydrogen Bonds
Research on carbamate derivatives, including tert-Butyl (2-methylpiperidin-3-yl)carbamate, has revealed an intricate interplay of strong and weak hydrogen bonds. These interactions are crucial in assembling molecules into a three-dimensional architecture, highlighting the importance of molecular environments and pseudo symmetry in crystallization processes (U. Das et al., 2016).
Facile Protocol for Quinoxaline-3-carbonyl Compounds
A facile protocol for the preparation of various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates, using tert-butyl carbazate as the coupling reagent, underscores the versatility of this compound in synthesizing bioactive motifs under metal- and base-free conditions (Long-Yong Xie et al., 2019).
Lithiation and Functionalization
The compound O-tert-butyl-N-(chloromethyl)-N-methyl carbamate demonstrates the potential for α-aminated methyllithium through DTBB-catalyzed lithiation, allowing for the subsequent functionalization of carbamates. This process is significant for the synthesis of substituted 1,2-diols and showcases the reactivity and utility of this compound in organic synthesis (Javier Ortiz et al., 1999).
Photocatalyzed Amination
The photocatalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor, establishes a novel cascade pathway for assembling 3-aminochromones. This method highlights the application of this compound in photocatalyzed protocols, broadening the scope of amino pyrimidines synthesis under mild conditions (Zhi-Wei Wang et al., 2022).
Synthesis of Spirocyclopropanated Analogues
tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been utilized in synthesizing spirocyclopropanated analogues of insecticides, showcasing the compound's role in the development of novel agrochemicals. The cocyclization step, a key in these preparations, underscores the compound's utility in generating structurally complex and biologically relevant molecules (Farina Brackmann et al., 2005).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(2-methylpiperidin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZKXFNBXLZDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654974 | |
Record name | tert-Butyl (2-methylpiperidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1150618-42-0 | |
Record name | tert-Butyl (2-methylpiperidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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